molecular formula C5H3N3OS B14614917 Thiophene-3-carbonyl azide CAS No. 59445-89-5

Thiophene-3-carbonyl azide

Cat. No.: B14614917
CAS No.: 59445-89-5
M. Wt: 153.16 g/mol
InChI Key: NBNQRDFVSOIHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-3-carbonyl azide is an organic compound that belongs to the class of azides It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carbonyl azide group attached to the third position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene-3-carbonyl azide can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, resulting in the formation of this compound.

Another method involves the use of thiophene-3-carbonyl chloride as a starting material. This compound reacts with sodium azide in an organic solvent such as dichloromethane to yield this compound. The reaction is usually carried out at room temperature and requires careful handling due to the potential hazards associated with azides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, strict safety protocols are implemented to handle the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

Thiophene-3-carbonyl azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: this compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, organic solvents (e.g., dichloromethane), mild temperatures.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂), organic solvents (e.g., tetrahydrofuran).

    Cycloaddition: Alkynes, copper(I) catalysts, organic solvents (e.g., acetonitrile).

Major Products Formed

    Substitution: Thiophene-3-carbonyl derivatives with various functional groups.

    Reduction: Thiophene-3-carbonyl amine.

    Cycloaddition: Thiophene-3-carbonyl triazoles.

Scientific Research Applications

Thiophene-3-carbonyl azide has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and functionalized thiophenes.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Medicinal Chemistry: this compound and its derivatives are investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Bioconjugation: The azide group allows for bioconjugation through click chemistry, enabling the attachment of biomolecules to thiophene-based scaffolds for biological studies.

Mechanism of Action

The mechanism of action of thiophene-3-carbonyl azide depends on its specific application. In organic synthesis, the azide group acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, the biological activity of this compound derivatives may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets can vary depending on the structure and functional groups of the derivatives.

Comparison with Similar Compounds

Thiophene-3-carbonyl azide can be compared with other thiophene derivatives and azides:

    Thiophene-2-carbonyl azide: Similar structure but with the azide group at the second position. It may exhibit different reactivity and properties due to the positional isomerism.

    Thiophene-3-carbonyl chloride: Precursor to this compound, used in similar synthetic applications but lacks the azide functionality.

    Benzoyl azide: Contains a benzene ring instead of a thiophene ring. It may have different reactivity and applications due to the aromatic system.

Conclusion

This compound is a valuable compound in organic synthesis, materials science, and medicinal chemistry Its unique structure and reactivity make it a versatile intermediate for the preparation of various functionalized thiophenes and heterocyclic compounds

Properties

CAS No.

59445-89-5

Molecular Formula

C5H3N3OS

Molecular Weight

153.16 g/mol

IUPAC Name

thiophene-3-carbonyl azide

InChI

InChI=1S/C5H3N3OS/c6-8-7-5(9)4-1-2-10-3-4/h1-3H

InChI Key

NBNQRDFVSOIHRV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(=O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.